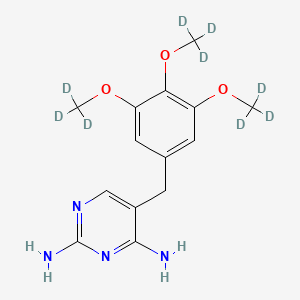

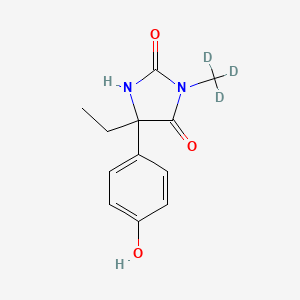

(+/-)-4-Hidroxi Mephenitoína-d3

Descripción general

Descripción

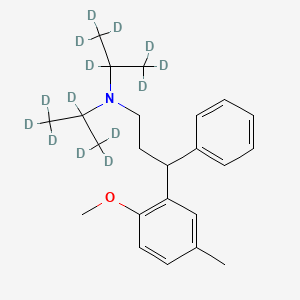

(+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated form of 4-Hydroxy Mephenytoin, which is a metabolite of the anticonvulsant drug mephenytoin. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of mephenytoin and its metabolites in biological samples .

Aplicaciones Científicas De Investigación

(+/-)-4-Hydroxy Mephenytoin-d3 has several scientific research applications, including:

Chemistry: Used as a stable isotope-labeled internal standard in mass spectrometry for the quantification of mephenytoin and its metabolites.

Biology: Employed in studies investigating the metabolism and pharmacokinetics of mephenytoin.

Medicine: Used in clinical research to understand the drug-drug interactions and metabolic pathways of anticonvulsant drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

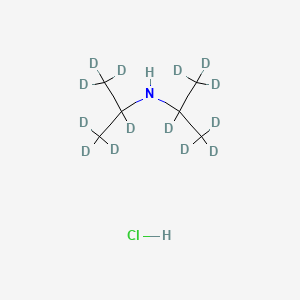

The synthesis of (+/-)-4-Hydroxy Mephenytoin-d3 involves the incorporation of deuterium atoms into the molecular structure of 4-Hydroxy Mephenytoin. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of (+/-)-4-Hydroxy Mephenytoin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Análisis De Reacciones Químicas

Types of Reactions

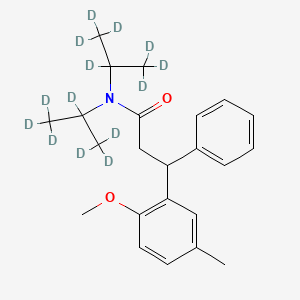

(+/-)-4-Hydroxy Mephenytoin-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pressure settings .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of (+/-)-4-Hydroxy Mephenytoin-d3 can lead to the formation of corresponding ketones or aldehydes, while reduction can result in the formation of alcohols .

Mecanismo De Acción

The mechanism of action of (+/-)-4-Hydroxy Mephenytoin-d3 involves its role as a stable isotope-labeled internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The molecular targets and pathways involved are related to its use in mass spectrometry and other analytical techniques .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy Mephenytoin: The non-deuterated form of the compound.

Mephenytoin: The parent compound from which 4-Hydroxy Mephenytoin is derived.

Other Deuterated Analogs: Compounds like deuterated phenytoin and deuterated phenobarbital.

Uniqueness

(+/-)-4-Hydroxy Mephenytoin-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical methods. This makes it particularly valuable in research settings where precise quantification of metabolites is crucial .

Propiedades

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662015 | |

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-56-4 | |

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (+/-)-4-Hydroxy Mephenytoin-d3 used in CYP2C19 inhibition studies?

A1: (+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated form of 4-Hydroxy Mephenytoin, the primary metabolite of the drug (S)-Mephenytoin. In CYP2C19 inhibition studies, (S)-Mephenytoin is often used as a probe substrate. The deuterated analog, (+/-)-4-Hydroxy Mephenytoin-d3, serves as an ideal internal standard for mass spectrometry (MS) analysis.

- Accurate Quantification: By comparing the peak intensities of 4-Hydroxy Mephenytoin and (+/-)-4-Hydroxy Mephenytoin-d3, researchers can accurately quantify the amount of 4-Hydroxy Mephenytoin produced, even at low concentrations. []

Q2: How does using (+/-)-4-Hydroxy Mephenytoin-d3 contribute to understanding CYP2C19 inhibition by drugs like fluoxetine?

A2: The research cited [] uses (+/-)-4-Hydroxy Mephenytoin-d3 to precisely measure the formation of 4-Hydroxy Mephenytoin from (S)-Mephenytoin in the presence of fluoxetine and its enantiomers. This precise quantification helps researchers:

- Determine IC50 values: By measuring 4-Hydroxy Mephenytoin formation at different inhibitor concentrations, researchers can calculate IC50 values, which indicate the potency of an inhibitor. The study found that fluoxetine enantiomers displayed different levels of CYP2C19 inhibition. []

- Characterize Time-Dependent Inhibition: Measuring metabolite formation over time in the presence of fluoxetine allowed researchers to determine kinetic parameters like KI (inhibition constant) and kinact (maximum inactivation rate constant). These parameters reveal the time-dependent nature of CYP2C19 inhibition by fluoxetine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.